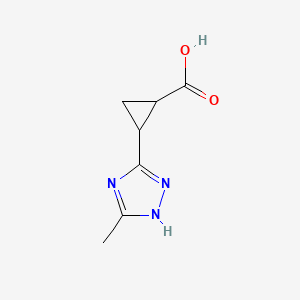
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate is a synthetic organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a cycloheptane ring with amino and carboxylate functional groups, as well as two fluorine atoms, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor, followed by the introduction of the amino and carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency. The industrial methods focus on cost-effectiveness and scalability while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its fluorinated structure may also make it useful in imaging studies.
Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals. Its unique properties may contribute to improved drug efficacy and reduced side effects.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as increased stability or enhanced reactivity.
Mechanism of Action
The mechanism by which Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, potentially leading to more effective therapeutic agents.
Comparison with Similar Compounds
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl (1R,5R,6R)-5-(1-ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid ethyl ester: This compound has a similar bicyclic structure but differs in the functional groups attached to the ring.
(1R,5R,6S)-2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene: Another bicyclic compound with different substituents, which can be used to study the effects of structural variations on chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17F2NO2 |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-2-15-9(14)7-3-4-8(13)10(11,12)6-5-7/h7-8H,2-6,13H2,1H3/t7-,8-/m1/s1 |
InChI Key |
JUYYIIUDOYDHFC-HTQZYQBOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](C(CC1)(F)F)N |
Canonical SMILES |
CCOC(=O)C1CCC(C(CC1)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


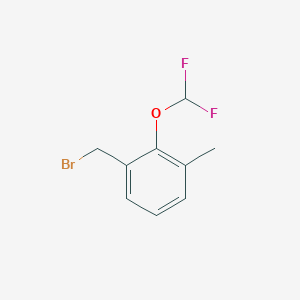
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)
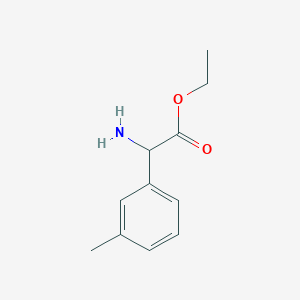

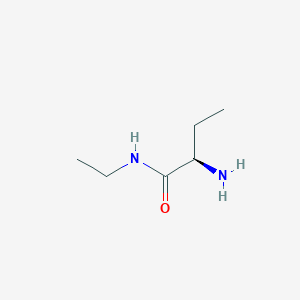
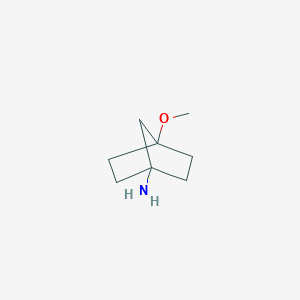
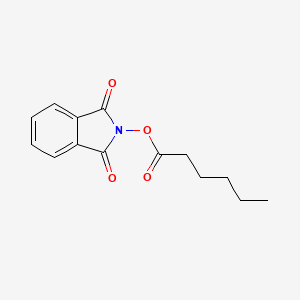
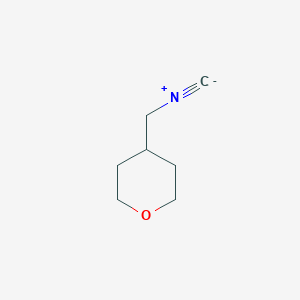
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)

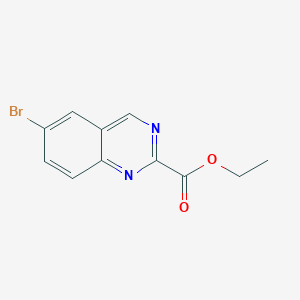
![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)

